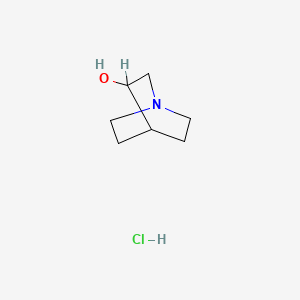
3,3',5,5'-Tetrabromo-2,2'-bithiophene
Descripción general
Descripción
“3,3’,5,5’-Tetrabromo-2,2’-bithiophene” is a chemical compound with the molecular formula C8H2Br4S2 . It is a synthetic material used for solar cells . This compound has a structure of two thiophenes joined at 2,2’-positions and each is brominated with two bromides at 3,5-positions .
Synthesis Analysis
The synthesis of “3,3’,5,5’-Tetrabromo-2,2’-bithiophene” can be achieved by direct bromination of 2,2’-bithiophene with bromine in chloroform and acetic acid . N-Bromosuccinimide (NBS) can also be used as the oxidizing agent to replace bromine for the synthesis .
Molecular Structure Analysis
The molecular structure of “3,3’,5,5’-Tetrabromo-2,2’-bithiophene” consists of two thiophene rings joined at the 2,2’ positions. Each thiophene ring is brominated with two bromides at the 3,5 positions .
Chemical Reactions Analysis
This compound is widely used for the synthesis of semiconducting molecules, oligomers, and conjugated polymers, and more fused aromatic rings . It has been used for the synthesis of dithieno [3,2-b:2’,3’-d]pyrrole, dithieno [3,2-b:2,3-d]silole, and their derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3’,5,5’-Tetrabromo-2,2’-bithiophene” are as follows: It has a molecular weight of 481.85 g/mol . The compound is a solid with a melting point of 138-144 °C . The boiling point is predicted to be 371.0±37.0 °C .
Aplicaciones Científicas De Investigación
Polymerization Tools
3,3’,5,5’-Tetrabromo-2,2’-bithiophene is used as a polymerization tool . It adds functions for further polymerization, which is crucial in the creation of complex polymers with specific properties .
Organic Electronics
This compound plays a significant role in the field of organic electronics . The soaring global demand for energy, coupled with the limited supply of fossil fuels, has increased the need for renewable, low-cost energy sources. Organic electronics have shown great promise for applications in lighting, power, and circuitry, with rapidly improving performance already surpassing that of amorphous silicon-based counterparts .
Synthesis of Dithieno[3,2-b2’,3’-d]pyrrole
3,3’,5,5’-Tetrabromo-2,2’-bithiophene has been used for the synthesis of dithieno[3,2-b:2’,3’-d]pyrrole . This compound is a key intermediate in the synthesis of various organic electronic materials.
Synthesis of Dithieno[3,2-b2,3-d]silole
This compound is also used in the synthesis of dithieno[3,2-b:2,3-d]silole and its derivatives . These derivatives have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Formation of Fused Rings
The tetrabrominated compound adds conjugation to the bithiophene unit to form fused rings . Fused ring systems are important in the field of organic electronics due
Mecanismo De Acción
Target of Action
It is known to be used for the synthesis of dithieno [3,2-b:2′,3′-d]pyrrole, dithieno [3,2-b:2,3-d]silole and their derivatives .
Mode of Action
It is known that bromides at the 3,3’-positions give rise to obtaining fused rings for higher degree of conjugation and flat structures .
Result of Action
It is known to be used in the synthesis of other compounds, suggesting it may play a role in chemical reactions .
Safety and Hazards
The compound is classified as causing serious eye damage (Category 1, H318) according to the GHS classification . Precautionary measures include wearing eye protection and face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and immediately call a doctor .
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dibromo-2-(3,5-dibromothiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4S2/c9-3-1-5(11)13-7(3)8-4(10)2-6(12)14-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMHMPZSZNZLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C2=C(C=C(S2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372380 | |
| Record name | 3,3',5,5'-Tetrabromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetrabromo-2,2'-bithiophene | |
CAS RN |
125143-53-5 | |
| Record name | 3,3',5,5'-Tetrabromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-TETRABROMO-2,2'-BITHIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 3,3′,5,5′-Tetrabromo-2,2′-bithiophene and how does it influence its applications?
A1: 3,3′,5,5′-Tetrabromo-2,2′-bithiophene is a symmetrical molecule with bromine atoms substituting the hydrogens at the 3, 3′, 5, and 5′ positions of the bithiophene core. This unique structure, confirmed by X-ray crystallography [], makes it a valuable building block in organic synthesis. The bromine atoms act as reactive sites for various coupling reactions, such as the Sonogashira-Hagihara cross-coupling reaction []. This enables the synthesis of diverse conjugated polymers and materials with tailored properties for applications like iodine capture [] and organic semiconductors [].
Q2: How can 3,3′,5,5′-Tetrabromo-2,2′-bithiophene be used to synthesize more complex molecules?
A2: The presence of four bromine atoms makes 3,3′,5,5′-Tetrabromo-2,2′-bithiophene highly versatile for synthesizing complex molecules. It can be used as a starting material in various palladium-catalyzed coupling reactions, including the Sonogashira-Hagihara reaction []. This reaction allows for the introduction of ethynylbenzene units, leading to the formation of conjugated microporous polymers (CMPs) with unique honeycomb-like porous structures []. These CMPs exhibit high thermal stability and remarkable iodine uptake capabilities, highlighting the potential of 3,3′,5,5′-Tetrabromo-2,2′-bithiophene as a precursor for advanced materials []. Furthermore, it can be transformed into bithiophene-based dicarboxaldehydes, which are valuable building blocks for arylene vinylene-based organic semiconductors [].
Q3: What are the potential environmental applications of materials derived from 3,3′,5,5′-Tetrabromo-2,2′-bithiophene?
A3: The conjugated microporous polymers (CMPs) synthesized using 3,3′,5,5′-Tetrabromo-2,2′-bithiophene as a building block demonstrate ultrahigh absorption performance for iodine vapor, with uptakes reaching 345 wt% []. This remarkable capacity for iodine capture makes these CMPs promising materials for addressing environmental issues related to radioactive iodine contamination. Their ability to effectively trap and store iodine suggests their potential application in safe and efficient iodine sequestration technologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1302359.png)












